molecular formula C12H9F3INS B8537664 5-(Iodomethyl)-4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole CAS No. 592519-41-0

5-(Iodomethyl)-4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole

Cat. No. B8537664
CAS RN: 592519-41-0
M. Wt: 383.17 g/mol
InChI Key: YTIBGORSIKIVRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(Iodomethyl)-4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole is a useful research compound. Its molecular formula is C12H9F3INS and its molecular weight is 383.17 g/mol. The purity is usually 95%.
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properties

CAS RN

592519-41-0

Molecular Formula

C12H9F3INS

Molecular Weight

383.17 g/mol

IUPAC Name

5-(iodomethyl)-4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole

InChI

InChI=1S/C12H9F3INS/c1-7-10(6-16)18-11(17-7)8-2-4-9(5-3-8)12(13,14)15/h2-5H,6H2,1H3

InChI Key

YTIBGORSIKIVRD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)C2=CC=C(C=C2)C(F)(F)F)CI

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 5-Chloromethyl-4-methyl-2-(4-trifluoromethyl-phenyl)-thiazole (0.51 g, 1.73 mmol) in acetone is added NaI (0.42 g, 2.80 mmol). The mixture is stirred at RT for 3 h. The solid is filtered, and the filtrate is concentrated. The resulting solid is washed with Et2O and refiltered. Concentration of the filtrate yielded the title compound (0.68 g, quant.). The material is used without further purification.
Quantity
0.51 g
Type
reactant
Reaction Step One
Name
Quantity
0.42 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A suspension of 5-chloromethyl-4-methyl-2-(4-trifluoromethyl-phenyl)-thiazole [4 g, 13.7 mmol; PCT Int. Appl. (2002), WO 0262774 A1] and sodium iodide (10.3 g, 68.6 mmol) in acetone (70 ml) was stirred at reflux temperature for 2 h under an argon atmosphere. The yellow precipitate was filtered off, the filtrate evaporated to dryness under reduced pressure and dissolved in tert-butyl methyl ether and brine/ice water 1/1. The aqueous layer was extracted one more time with tert-butyl methyl ether, the combined extracts washed with ice water/aqueous sodium thiosulfate, ice water/brine 1/1 and dried over sodium sulfate. The solvent was removed under reduced pressure and the residue recrystallized from tert-butyl methyl ether/heptane to give 2.5 g (6.5 mmol, 48%) of the title compound as yellow crystals.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
10.3 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Yield
48%

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